6-Bromo-N-(cyclobutylmethyl)naphthalen-2-amine

Medicinal Chemistry Chemical Biology Drug Discovery

6-Bromo-N-(cyclobutylmethyl)naphthalen-2-amine (CAS 1503726-92-8) is a synthetic, brominated naphthylamine derivative characterized by a secondary amine linkage to a cyclobutylmethyl group. Its molecular formula is C₁₅H₁₆BrN with a molecular weight of 290.20 g/mol, placing it in the category of functionalized polycyclic aromatic amines.

Molecular Formula C15H16BrN
Molecular Weight 290.20 g/mol
Cat. No. B12069339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-N-(cyclobutylmethyl)naphthalen-2-amine
Molecular FormulaC15H16BrN
Molecular Weight290.20 g/mol
Structural Identifiers
SMILESC1CC(C1)CNC2=CC3=C(C=C2)C=C(C=C3)Br
InChIInChI=1S/C15H16BrN/c16-14-6-4-13-9-15(7-5-12(13)8-14)17-10-11-2-1-3-11/h4-9,11,17H,1-3,10H2
InChIKeyPIWFWWDOROISRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-N-(cyclobutylmethyl)naphthalen-2-amine: Procurement-Ready Overview of an Under-Characterized Naphthylamine Building Block


6-Bromo-N-(cyclobutylmethyl)naphthalen-2-amine (CAS 1503726-92-8) is a synthetic, brominated naphthylamine derivative characterized by a secondary amine linkage to a cyclobutylmethyl group . Its molecular formula is C₁₅H₁₆BrN with a molecular weight of 290.20 g/mol, placing it in the category of functionalized polycyclic aromatic amines . Despite being listed in several chemical catalogs, a systematic review of the scientific and patent literature reveals a critical absence of published bioactivity data, pharmacological characterization, or comparative analytical studies for this specific scaffold [1]. This evidentiary gap defines the current procurement landscape for this compound.

Why 6-Bromo-N-(cyclobutylmethyl)naphthalen-2-amine Cannot Be Replaced by Generic In-Class Analogs: A Data Scarcity Analysis


The selection of 6-Bromo-N-(cyclobutylmethyl)naphthalen-2-amine over its closest structural analogs cannot be justified by published performance data because no such comparative data exist [1]. The notion of generic substitution failure, which typically rests on demonstrable differences in potency, selectivity, or pharmacokinetics, is inapplicable here. Analogs like 6-Bromo-N-cyclobutylnaphthalen-2-amine (CAS 1513500-86-1, which lacks the methylene spacer) or 1-[(6-Bromo-2-naphthalenyl)methyl]pyrrolidine (CAS 2804663-75-8, which replaces the cyclobutyl group with a pyrrolidine) are equally devoid of characterization in the public domain . In the absence of quantitative structure-activity relationship (QSAR) or empirical benchmarking, any substitution between these compounds is an uncontrolled variable that carries identical, maximal scientific risk [2].

Quantitative Evidence Guide for 6-Bromo-N-(cyclobutylmethyl)naphthalen-2-amine: A Null Result


Null Result: Absence of Quantitative Bioactivity Data for 6-Bromo-N-(cyclobutylmethyl)naphthalen-2-amine

The compound 6-Bromo-N-(cyclobutylmethyl)naphthalen-2-amine was systematically searched across major bioactivity databases including ChEMBL, BindingDB, and PubChem BioAssay. The search returned zero quantitative bioassay results for this specific structure [1]. A similar search for the comparator 6-Bromo-N-cyclobutylnaphthalen-2-amine (CAS 1513500-86-1) also returned no public potency data . Consequently, no direct head-to-head or even cross-study comparison is possible. The BindingDB entry BDBM50585199, initially identified via SMILES similarity search, was confirmed to represent a different chemotype, a pyrimidine-diamine scaffold, and is therefore irrelevant [2]. The state of the evidence is thus a null result, which is the most critical procurement-relevant finding.

Medicinal Chemistry Chemical Biology Drug Discovery

Null Result: No Published Crystallographic or Biophysical Characterization of Target Engagement

A search of the Protein Data Bank (PDB) and the Cambridge Structural Database (CSD) for structures containing 6-Bromo-N-(cyclobutylmethyl)naphthalen-2-amine as a ligand or co-crystallized entity returned no entries [1]. This contrasts with numerous other brominated naphthalene derivatives that have been structurally characterized in complex with biological targets. For example, a related 5-bromo-pyrimidine-diamine analog (PDB Ligand V5E, CHEMBL5088930) has been resolved in a protein-ligand complex, but this chemotype is structurally distinct from the target compound's naphthylamine core [2]. The absence of structural data precludes any comparison of binding modes, key interactions, or conformational preferences.

Structural Biology Biophysics Fragment-Based Drug Discovery

Recommended Application Scenarios for 6-Bromo-N-(cyclobutylmethyl)naphthalen-2-amine Given a Null Evidence Profile


De Novo Hit Identification in Phenotypic Screening

Given the complete absence of target-specific activity data, the most scientifically justifiable use for 6-Bromo-N-(cyclobutylmethyl)naphthalen-2-amine is in unbiased, phenotypic screening campaigns. In this context, the compound's unknown profile is not a liability but a feature, as it can serve as a novel chemotype probe in cell-based assays where the mechanism of action is discovered rather than pre-supposed. The null result reported in Section 3 confirms that this compound has not been extensively profiled, reducing the risk of re-discovering known activities .

Synthetic Intermediate for Parallel Library Synthesis

The compound's secondary amine and aryl bromide functional groups provide two orthogonal diversification points for combinatorial chemistry . The bromine atom serves as a cross-coupling handle (e.g., Suzuki, Buchwald-Hartwig reactions), while the cyclobutylmethyl amine can be alkylated, acylated, or sulfonylated. This dual reactivity is a structural advantage over the comparator 6-Bromo-N-cyclobutylnaphthalen-2-amine, which lacks the methylene spacer and thus presents different steric and electronic properties at the amine center. Procurement for library synthesis is therefore justifiable on the basis of chemical novelty and scaffold diversity, not bioactivity precedence.

Negative Control for Structure-Activity Relationship (SAR) Studies

The BindingDB data for a structurally remote analog (a pyrimidine-diamine) showing an IC50 > 10,000 nM against the kinase TBK1 cannot be extrapolated to this naphthylamine scaffold [1]. However, if a research team has identified an active naphthylamine series, this compound, with its unique cyclobutylmethyl substituent, could be synthesized and tested as a negative control. A lack of activity in the target assay would confirm the importance of the specific substituent pattern in the active series, providing valuable SAR information. This is a valid scientific application that leverages the null evidence profile.

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